Product packaging for 1-Ethynyl-2,4,5-trimethylbenzene(Cat. No.:CAS No. 351002-92-1)

1-Ethynyl-2,4,5-trimethylbenzene

Cat. No.: B1612599
CAS No.: 351002-92-1
M. Wt: 144.21 g/mol
InChI Key: FXHLQHXVJWYAGQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Ethynylbenzenes in Contemporary Organic Chemistry

Substituted ethynylbenzenes, often referred to as arylalkynes or phenylacetylenes, are cornerstone reagents in contemporary organic synthesis. Their significance stems from the versatility of the ethynyl (B1212043) group, which can participate in a multitude of bond-forming reactions. This allows chemists to construct complex molecular architectures from simpler precursors.

One of the most powerful applications of terminal arylalkynes is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling . mdpi.comnih.govlibretexts.org This reaction forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. libretexts.org This methodology is fundamental to the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in pharmaceuticals, natural products, and materials science. acs.org For a molecule like 1-Ethynyl-2,4,5-trimethylbenzene, a Sonogashira coupling could be employed to link the trimethylbenzene unit to other aromatic or vinylic systems, thereby extending the π-conjugated system.

Another critical area is cycloaddition reactions. The alkyne moiety is an excellent participant in [2+2+2] cycloadditions, particularly in the metal-catalyzed alkyne cyclotrimerization to form highly substituted benzene (B151609) rings. researchgate.netwikipedia.org This reaction is exceptionally atom-economical and provides a direct route to complex aromatic systems that would be difficult to access through traditional electrophilic substitution. wikipedia.org this compound could serve as a component in such reactions, leading to the formation of larger, symmetrically or unsymmetrically substituted polycyclic aromatic compounds.

Furthermore, the terminal alkyne is a key functional group in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. nd.eduorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgslideshare.net This reaction's reliability and biocompatibility have made it invaluable for bioconjugation, drug discovery, and materials science. nd.edunih.gov this compound is a suitable substrate for such reactions, enabling its covalent attachment to polymers, biomolecules, or surfaces.

Current Research Landscape and Academic Relevance of Arylalkynes

The academic relevance of arylalkynes is continually expanding, driven by their utility as precursors to advanced functional materials. The ability to construct rigid, conjugated structures through reactions like the Sonogashira coupling has positioned arylalkynes as essential building blocks in materials science and nanotechnology. keronite.comalliedacademies.org

A significant area of current research is the synthesis of polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons. nsf.govresearchgate.netnih.gov Alkyne annulation and benzannulation reactions provide a "bottom-up" synthetic approach to creating precisely structured carbon-rich materials. nsf.govresearchgate.net These materials are investigated for their unique electronic and optical properties, with potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaics. acs.org The trimethyl-substituted phenyl group of this compound could influence the solubility and solid-state packing of such materials, which are critical parameters for device performance.

In the field of supramolecular chemistry , arylalkynes are used to construct shape-persistent macrocycles and molecular cages. The rigidity of the alkyne unit is ideal for creating well-defined cavities and shapes. The derivatization of these structures, for which this compound could be a starting material, allows for the fine-tuning of their host-guest properties and self-assembly behavior.

The development of novel catalysts and reaction conditions for alkyne transformations remains an active field of research. This includes creating more sustainable catalytic systems (e.g., using earth-abundant metals like iron or cobalt instead of palladium), developing copper-free Sonogashira variants to avoid issues with copper toxicity in biological applications, and controlling the regioselectivity of reactions involving unsymmetrical alkynes. nih.govnih.gov

Fundamental Research Questions and Theoretical Frameworks Guiding Investigations

Research into arylalkynes like this compound is guided by several fundamental questions rooted in physical organic chemistry and materials science. Theoretical frameworks, primarily based on density functional theory (DFT), are crucial tools for addressing these questions. lmu.edu

A primary research question involves understanding structure-property relationships . How do the number, position, and electronic nature of substituents on the aromatic ring influence the properties of the molecule? herts.ac.ukmdpi.com For this compound, key questions would include:

How do the three electron-donating methyl groups affect the electron density of the alkyne?

What is the impact of this substitution pattern on the molecule's HOMO-LUMO gap, and consequently, its absorption and emission spectra? lmu.edu

How does the steric bulk of the methyl groups influence the molecule's ability to participate in catalytic cycles or self-assemble in the solid state?

Another fundamental area is the study of reaction mechanisms and selectivity . For instance, in a cyclotrimerization reaction involving different arylalkynes, what factors determine the regioselectivity of the final substituted benzene product? Theoretical studies can model transition states to predict the most likely reaction pathways. chemrxiv.org

The following table outlines potential research applications for this compound, based on the established reactivity of the arylalkyne functional group.

Reaction TypePotential ReactantsExpected Product ClassSignificance
Sonogashira Coupling Aryl halide (e.g., 1-bromo-4-nitrobenzene)Diaryl-substituted alkyneConstruction of rigid, conjugated molecular wires for electronics. organic-chemistry.org
Click Chemistry (CuAAC) Organic azide (e.g., Benzyl azide)1,4-disubstituted 1,2,3-triazoleModular synthesis for drug discovery and bioconjugation. slideshare.netnih.gov
Alkyne Cyclotrimerization Two additional molecules of this compoundSymmetrically substituted 1,3,5-tris(2,4,5-trimethylphenyl)benzeneAtom-economical synthesis of complex polycyclic aromatic systems. wikipedia.orgrsc.org
Synthesis of PAHs Dienophile or other alkynesSubstituted Polycyclic Aromatic HydrocarbonBottom-up synthesis of materials for organic electronics. researchgate.netacs.org

Investigations into the electronic effects of substituents are crucial for designing molecules with tailored properties for applications in materials science. herts.ac.uk The electron-donating nature of the three methyl groups in this compound would be expected to increase the electron density on the aromatic ring and, to a lesser extent, on the alkyne. This could influence its reactivity in electrophilic reactions and modify the redox potential of the molecule. wikipedia.org Theoretical models are invaluable for predicting these effects before undertaking complex syntheses. lmu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B1612599 1-Ethynyl-2,4,5-trimethylbenzene CAS No. 351002-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2,4,5-trimethylbenzene
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InChI

InChI=1S/C11H12/c1-5-11-7-9(3)8(2)6-10(11)4/h1,6-7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLQHXVJWYAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584119
Record name 1-Ethynyl-2,4,5-trimethylbenzene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-92-1
Record name 1-Ethynyl-2,4,5-trimethylbenzene
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Record name 1-Ethynyl-2,4,5-trimethylbenzene
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Record name 1-Ethynyl-2,4,5-trimethylbenzene
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Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1 Ethynyl 2,4,5 Trimethylbenzene

Mechanistic Pathways of Alkyne Functionalization Reactions

The terminal alkyne is a versatile functional group capable of undergoing a wide array of transformations, including polymerization, cyclization, and coupling reactions.

Hydrosilylation, the addition of a silicon-hydride bond across the carbon-carbon triple bond, can be utilized to synthesize polymers from alkyne monomers like 1-Ethynyl-2,4,5-trimethylbenzene. This process is typically catalyzed by transition metal complexes, most notably those of platinum. nih.govnih.gov

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.orgyoutube.com It involves the following key steps:

Oxidative Addition: The catalyst, typically a low-valent metal complex like Pt(0), undergoes oxidative addition with the hydrosilane (R₃SiH) to form a metal-hydrido-silyl intermediate.

Alkyne Coordination: The alkyne (this compound) coordinates to the metal center.

Migratory Insertion: The alkyne inserts into the metal-hydride bond. This step determines the regioselectivity of the addition. For terminal alkynes, two modes of insertion are possible, leading to either an α- or β-adduct.

Reductive Elimination: The resulting vinyl-silyl group is reductively eliminated from the metal center, regenerating the catalyst and forming the vinylsilane product. nih.gov

When a di- or poly-functional silane (B1218182) is used with the alkyne monomer, this process repeats, leading to the formation of a poly(vinylsilane) polymer. The stereochemistry of the addition is typically cis, resulting in the formation of the (E)-alkenylsilane product. libretexts.org While platinum catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are common, other metals and even metal-free catalysts can be employed. nih.gov

Table 1: Catalytic Systems for Alkyne Hydrosilylation

Catalyst TypeCommon ExamplesMechanistic FeaturePredominant Selectivity
Platinum ComplexesSpeier's (H₂PtCl₆), Karstedt'sChalk-Harrod MechanismAnti-Markovnikov, cis-addition (E-isomer) libretexts.org
Other Transition MetalsRh, Ir, Ni, Co, Fe ComplexesVariations of Chalk-Harrod or other mechanismsCan vary; may include dehydrogenative silylation nih.gov
Metal-Free CatalystsFrustrated Lewis Pairs (e.g., B(C₆F₅)₃)Lewis acid activation of the Si-H bondHigh yields and stereoselectivity possible nih.gov

Terminal arylacetylenes, such as this compound, can undergo dimerization and cyclization reactions to form a variety of structures, including enediynes and substituted benzenes. Transition metal catalysts can facilitate the cyclodimerization to yield cyclobutadiene-metal complexes. tue.nl Another important transformation is the cyclotrimerization, which regioselectively produces 1,2,4- or 1,3,5-trisubstituted benzene (B151609) derivatives. researchgate.net

A particularly significant cyclization pathway for related structures is the Bergman cyclization . wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical cycloaromatization of an enediyne. While this compound itself is not an enediyne, it can serve as a precursor. For instance, oxidative coupling (e.g., Glaser or Eglinton coupling) of two molecules of this compound would yield a symmetrical 1,4-bis(2,4,5-trimethylphenyl)buta-1,3-diyne. If this molecule were part of a larger, strained ring system or appropriately substituted to form a cis-enediyne, it could undergo Bergman cyclization.

The mechanism proceeds as follows:

Cyclization: The enediyne undergoes a thermal or photochemically induced pericyclic reaction to form a highly reactive diradical intermediate known as a p-benzyne. organic-chemistry.org

Hydrogen Abstraction: This diradical readily abstracts hydrogen atoms from a suitable donor molecule (e.g., 1,4-cyclohexadiene) to generate a stable, fully aromatic benzene derivative. wikipedia.org

The high reactivity of the p-benzyne diradical makes the Bergman cyclization a powerful tool, famously harnessed by enediyne natural products for their biological activity. organic-chemistry.org The temperature required for the cyclization is typically high (often >200 °C) for acyclic systems but can be significantly lowered by incorporating the enediyne moiety into a strained ring. wikipedia.org

The terminal alkyne of this compound can participate in coupling reactions where a carbonyl group, often from a metal carbonyl complex, is incorporated into the final product. A prime example is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the cobalt-mediated reaction is: uwindsor.ca

Complex Formation: The alkyne reacts with dicobalt octacarbonyl, Co₂(CO)₈, to form a stable alkyne-hexacarbonylcobalt complex, displacing two CO ligands.

Ligand Dissociation/Coordination: Loss of another CO ligand creates a vacant coordination site for the alkene to bind to the cobalt center.

Migratory Insertion: The coordinated alkene inserts into a cobalt-carbon bond, forming a metallacyclopentane intermediate. This step is typically rate-determining and sets the regiochemistry of the product.

CO Insertion and Reductive Elimination: A carbon monoxide ligand inserts into a cobalt-carbon bond of the metallacycle, followed by reductive elimination to release the final cyclopentenone product and regenerate a cobalt species. wikipedia.org

This reaction can be performed intermolecularly or, more commonly in synthesis, intramolecularly. For a substrate like this compound, an intermolecular reaction with an alkene like norbornene in the presence of Co₂(CO)₈ would yield a fused cyclopentenone. The use of additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction by facilitating CO dissociation, allowing for milder reaction conditions. wikipedia.org

Table 2: Generalized Pauson-Khand Reaction

Reactant 1Reactant 2Carbonyl SourceCatalyst/MediatorProduct Type
Alkyne (e.g., this compound)Alkene (e.g., Norbornene)Carbon MonoxideCo₂(CO)₈ (stoichiometric or catalytic)α,β-Cyclopentenone wikipedia.org

Reactivity Profiles of the Trimethylbenzene Core in Complex Systems

The 1,2,4-trimethylbenzene (B165218) (pseudocumene) core of the molecule is highly susceptible to electrophilic attack due to the electron-donating nature of the three methyl groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.org The substituents on the ring govern both the rate of reaction and the position of the incoming electrophile.

In this compound, the ring has four substituents and two remaining free positions (C3 and C6). The directing effects of these substituents must be considered collectively:

Methyl Groups (-CH₃): Alkyl groups are activating and ortho, para-directors due to inductive electron donation and hyperconjugation, which stabilize the cationic Wheland intermediate. libretexts.orglibretexts.org

Ethynyl (B1212043) Group (-C≡CH): The ethynyl group is generally considered to be deactivating and meta-directing. Its sp-hybridized carbons are more electronegative than sp² carbons, withdrawing electron density from the ring inductively.

Analyzing the directing effects on the two available positions:

Position 3: This position is ortho to the methyl group at C4 and meta to the methyl groups at C2 and C5. It is also meta to the ethynyl group at C1.

Position 6: This position is ortho to the methyl groups at C1 and C5 and para to the methyl group at C2. It is also ortho to the ethynyl group at C1.

The three activating methyl groups strongly direct incoming electrophiles to the positions ortho and para to them. Position 6 is ortho or para to all three methyl groups, making it highly activated. In contrast, position 3 is only ortho to one methyl group. The deactivating ethynyl group directs meta, which would favor position 3. However, the cumulative activating effect of the three methyl groups is overwhelmingly dominant over the deactivating effect of the single ethynyl group. Therefore, electrophilic substitution is expected to occur preferentially at position 6. organicchemistrytutor.comlibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophileMajor ProductMinor ProductRationale
NitrationNO₂⁺6-Nitro-1-ethynyl-2,4,5-trimethylbenzene3-Nitro-1-ethynyl-2,4,5-trimethylbenzenePosition 6 is activated by three ortho/para-directing methyl groups. libretexts.orgchemguide.co.uk
HalogenationBr⁺, Cl⁺6-Halo-1-ethynyl-2,4,5-trimethylbenzene3-Halo-1-ethynyl-2,4,5-trimethylbenzeneStrong activation at position 6 outweighs other directing effects.
Friedel-Crafts AlkylationR⁺6-Alkyl-1-ethynyl-2,4,5-trimethylbenzene3-Alkyl-1-ethynyl-2,4,5-trimethylbenzeneThe highly activated ring is prone to reaction, especially at the sterically accessible and electronically enriched C6.

Radical species can be generated from this compound through several pathways.

p-Benzyne Diradicals: As discussed under Bergman cyclization (Section 3.1.2), an enediyne derivative formed from the dimerization of this compound can cyclize to form a highly reactive aromatic diradical. organic-chemistry.org This species is characterized by two radical centers on the benzene ring and can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy, though its lifetime is often short.

Benzylic Radicals: The methyl groups on the trimethylbenzene core are potential sites for hydrogen abstraction to form benzylic radicals. These radicals are resonance-stabilized by the aromatic ring, making them relatively stable compared to simple alkyl radicals. This abstraction can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or by reaction with other radical species. oregonstate.edu For instance, reaction with an imide-N-oxyl radical could abstract a benzylic hydrogen. rsc.org Given the three methyl groups, a mixture of benzylic radicals could potentially be formed.

Radical Cations: The electron-rich trimethylbenzene ring can undergo one-electron oxidation to form a radical cation. This can be achieved through chemical oxidation, electrochemical methods, or photo-induced electron transfer. The resulting radical cation would have the unpaired electron and positive charge delocalized across the π-system of the aromatic ring.

These radical species are important intermediates in various processes, including autoxidation, combustion, and certain polymerization reactions. Their characterization often involves a combination of spectroscopic methods (EPR, mass spectrometry) and computational studies.

Organometallic Complex Formation and Ligand Behavior of the Ethynyl Group

The ethynyl group of this compound serves as a versatile building block in organometallic chemistry, readily participating in the formation of a diverse array of metal complexes. The electronic properties and steric hindrance of the 2,4,5-trimethylphenyl substituent significantly influence the coordination behavior and subsequent reactivity of the molecule.

Coordination Chemistry of this compound with Transition Metals

The terminal alkyne functionality of this compound allows it to coordinate to transition metals in several distinct modes. The most common modes are as a terminal π-ligand or as a σ-alkynyl ligand after deprotonation. The presence of the bulky trimethylphenyl group can influence the stability and structure of the resulting complexes.

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of other arylacetylenes with various transition metals. For instance, reactions with platinum(II) precursors, such as (P)2PtCl2 where P represents a phosphine (B1218219) ligand, are known to yield platinum-alkynyl complexes. researchgate.net Similarly, reactions with gold(I) precursors like [Au(tht)Cl] (tht = tetrahydrothiophene) can lead to the formation of gold-alkynyl complexes. mdpi.com

The coordination of the ethynyl group to a metal center can be characterized by spectroscopic methods. In infrared (IR) spectroscopy, the C≡C stretching frequency, typically observed around 2100 cm⁻¹ for the free alkyne, shifts upon coordination. For a terminal π-complex, this stretching frequency is lowered due to the back-donation of electron density from the metal d-orbitals into the π* orbitals of the alkyne. In the case of a σ-alkynyl complex, the C≡C stretch is also shifted to a lower wavenumber. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides further evidence of coordination, with the signals for the acetylenic carbons shifting significantly upon complexation.

Although detailed studies on this compound are scarce, related research on similar ligands provides insight. For example, half-sandwich ruthenium(II) complexes of the type [(η⁶-p-cymene)RuCl2L] have been synthesized and studied for their potential applications, where L can be a variety of ligands. nih.gov It is conceivable that this compound could act as a ligand 'L' in such systems, coordinating to the ruthenium center.

The table below summarizes the expected types of mononuclear complexes that could be formed with this compound based on the known chemistry of arylacetylenes.

Metal Precursor ExampleExpected Complex TypeCoordination Mode
[Pt(PPH₃)₂Cl₂][Pt(PPH₃)₂(C≡C-C₆H₂(CH₃)₃)₂]σ-alkynyl
[Au(tht)Cl][Au(C≡C-C₆H₂(CH₃)₃)(L)]σ-alkynyl
[Ru(p-cymene)Cl₂]₂[(η⁶-p-cymene)RuCl₂(η²-HC≡C-C₆H₂(CH₃)₃)]π-alkyne
Fe₂(CO)₉[Fe₂(CO)₆(μ-η²:η²-HC≡C-C₆H₂(CH₃)₃)]Bridging alkyne

This table is illustrative and based on the general reactivity of arylacetylenes.

Bimetallic Activation Processes and the Formation of Metal-Metal Bonds

The ethynyl group of this compound is also instrumental in the construction of bimetallic complexes, where it can act as a bridging ligand between two metal centers. This bridging can facilitate electronic communication between the metals, leading to unique reactivity and the potential for cooperative bond activation. The formation of metal-metal bonds can be either direct, through space, or mediated by the bridging alkynyl ligand.

The activation of small molecules by bimetallic systems is a field of growing interest, with the potential for novel catalytic applications. nih.gov While direct examples involving this compound are not readily found in the literature, the principles of bimetallic activation by related systems provide a framework for understanding its potential role. For instance, bimetallic systems involving a Lewis acidic metal and a Lewis basic metal can act as "frustrated Lewis pairs" (FLPs) to activate molecules like dihydrogen and acetylene. nih.gov

The reaction of this compound with metal carbonyl dimers, such as iron pentacarbonyl (Fe(CO)₅) which can form Fe₂(CO)₉ upon irradiation, is a common route to bimetallic complexes. nih.govwikipedia.orgnih.gov In such reactions, the alkyne can insert into a metal-metal bond or bridge two metal centers, leading to the formation of a variety of cluster compounds. The trimethylphenyl substituent would likely play a significant role in directing the stereochemistry of these reactions and influencing the stability of the resulting clusters.

The formation of a bimetallic complex bridged by an alkynyl ligand can be represented generally as:

LₙM-MLₙ + HC≡C-Ar → LₙM(μ-C≡C-Ar)MLₙ + ...

The nature of the metal-metal interaction in these bimetallic complexes can range from a weak interaction mediated by the bridging ligand to a formal metal-metal bond. The distance between the metal centers, which can be determined by X-ray crystallography, is a key indicator of the presence and strength of a metal-metal bond.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Ethynyl 2,4,5 Trimethylbenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Aromatic and Alkyne Proton Environments

As of the latest available data, specific, experimentally-derived ¹H NMR chemical shifts for 1-Ethynyl-2,4,5-trimethylbenzene are not publicly documented. However, based on the principles of ¹H NMR and data from analogous structures, a predicted spectrum can be inferred.

For a molecule like this compound, one would expect distinct signals corresponding to the aromatic protons, the alkyne proton, and the protons of the three methyl groups. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. libretexts.org The alkyne proton is typically found in a specific region of the NMR spectrum, and the methyl groups, depending on their position on the ring, will also exhibit characteristic chemical shifts.

To illustrate the typical chemical shifts for a trimethylated benzene ring, the experimental data for the isomeric 1,3,5-trimethylbenzene (mesitylene) is presented below. It is crucial to note that this data is for a different, more symmetrical molecule and serves only for general comparison. docbrown.info

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)6.78Singlet
Methyl (CH₃)2.26Singlet
Table 1: Experimental ¹H NMR Data for 1,3,5-trimethylbenzene in CDCl₃. docbrown.info

Carbon NMR (¹³C NMR) for Backbone and Substituent Carbon Connectivity

For comparative purposes, the experimental ¹³C NMR data for 1,3,5-trimethylbenzene is provided. The high symmetry of this molecule results in fewer signals than would be expected for the less symmetrical this compound. docbrown.info

Carbon Type Chemical Shift (δ, ppm)
Aromatic C (quaternary)137.5
Aromatic CH127.1
Methyl (CH₃)21.3
Table 2: Experimental ¹³C NMR Data for 1,3,5-trimethylbenzene. docbrown.info

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Complex Structures

While no specific multi-dimensional NMR data for this compound has been found, these techniques are fundamental for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the connectivity between the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. nanalysis.com For the target molecule, HSQC would definitively link each aromatic and methyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons, and from the alkyne proton to the carbons of the ethynyl (B1212043) group and the aromatic ring. libretexts.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.

High Resolution Mass Spectrometry (HRMS)

Experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the public domain. HRMS is critical for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. youtube.com Theoretical calculations predict the monoisotopic mass of C₁₁H₁₂ to be 144.0939 Da. An experimental HRMS measurement would aim to confirm this value to a high degree of accuracy. sciex.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Complexes

While this compound itself is a volatile compound, ESI-MS is a soft ionization technique particularly useful for the analysis of non-volatile complexes or adducts that it may form. nih.govacs.org The formation of adducts, such as with sodium ([M+Na]⁺) or other cations, is a common phenomenon in ESI-MS and can aid in the detection and characterization of analytes. nih.govacs.org

Although no experimental ESI-MS data for adducts of this compound is publicly available, predicted data for various adducts can be calculated. This theoretical data provides an expectation of the mass-to-charge ratios that would be observed if such adducts were to be analyzed by ESI-MS. ucdavis.edu

Adduct Predicted m/z
[M+H]⁺145.1012
[M+Na]⁺167.0831
[M+K]⁺183.0571
[M+NH₄]⁺162.1277
Table 3: Predicted m/z values for common adducts of this compound in positive ion mode ESI-MS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, both Fourier-transform infrared (FT-IR) and Raman spectroscopy provide a detailed fingerprint of its molecular structure, with particular emphasis on the characteristic vibrations of the ethynyl and substituted aromatic moieties.

Infrared Spectroscopy of Ethynyl and Aromatic Stretching Modes

The infrared spectrum of this compound is characterized by sharp, diagnostic absorption bands corresponding to its principal functional groups. The most notable features are the stretching vibrations of the terminal alkyne and the substituted benzene ring.

The ethynyl group gives rise to two characteristic absorptions. The C≡C stretching vibration is typically observed as a weak but sharp band in the range of 2100-2140 cm⁻¹. Its intensity is often diminished in symmetrically substituted alkynes, but in terminal alkynes like the title compound, it is clearly observable. The terminal ≡C-H bond exhibits a strong and sharp stretching absorption band, which is typically found around 3300 cm⁻¹.

The aromatic portion of the molecule presents several characteristic bands. The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ region. docbrown.info In-ring C=C stretching vibrations of the benzene ring result in a series of absorptions, often of variable intensity, in the 1450-1600 cm⁻¹ range. docbrown.info Specifically, bands are expected near 1600 cm⁻¹ and 1500 cm⁻¹. The presence of methyl substituents on the ring also contributes to the spectrum, with C-H stretching vibrations of the methyl groups appearing in the 2850-2975 cm⁻¹ range and their bending vibrations at lower frequencies. docbrown.info

The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). For a 1,2,4,5-tetrasubstituted benzene ring, a characteristic strong absorption is expected in the 850-870 cm⁻¹ range. The infrared spectrum of the closely related phenylacetylene (B144264) shows a prominent C≡C stretch at approximately 2119 cm⁻¹. uva.nl

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
Terminal Alkyne C-H Stretch≡C-H~3300Strong, Sharp
Aromatic C-H StretchAr-H3010-3080Medium to Weak
Methyl C-H Stretch-CH₃2850-2975Medium to Strong
Alkyne C≡C Stretch-C≡C-2100-2140Weak to Medium
Aromatic C=C Ring StretchAr C=C1580-1620, 1470-1510Medium, Variable
Methyl C-H Bending-CH₃1370-1470Medium
Aromatic C-H Out-of-Plane BendingAr-H (1,2,4,5-subst.)850-870Strong

Raman Spectroscopy for Carbon-Carbon Triple Bond Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C≡C triple bond, while having a weak absorption in the IR spectrum, typically exhibits a strong and easily identifiable signal in the Raman spectrum due to the significant change in polarizability during its stretching vibration. For phenylacetylene, a strong Raman band corresponding to the C≡C stretch is observed around 2110 cm⁻¹. researchgate.net

Table 2: Prominent Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
Alkyne C≡C Stretch-C≡C-~2110Strong
Aromatic Ring Breathing ModeAr Ring~1000Strong
Aromatic C=C Ring StretchAr C=C~1600Medium
Methyl C-H Symmetric Stretch-CH₃~2920Strong

Electronic Spectroscopy for Excited State Characterization and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and photophysical behavior of molecules upon excitation with light.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is dominated by π → π* transitions within the aromatic ring and the conjugated ethynyl group. The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of the ethynyl and trimethyl substituents. These substituents cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The spectrum is expected to show features similar to other alkyl-substituted phenylacetylenes. Typically, two main absorption bands are observed for phenylacetylenes. The primary band, corresponding to the ¹Lₐ ← ¹A transition, is more intense and appears at shorter wavelengths. A secondary, weaker band with fine vibrational structure, corresponding to the forbidden ¹Lₑ ← ¹A transition, appears at longer wavelengths. For instance, studies on related thienyl-ethenyl-benzene derivatives show strong absorption in the UV region. uci.edu The trimethyl substitution on the benzene ring in this compound is expected to further enhance the red-shift of these transitions due to the electron-donating inductive effect of the methyl groups.

Table 3: Expected UV-Visible Absorption Data for this compound in a Nonpolar Solvent

Electronic TransitionWavelength Range (nm)Molar Absorptivity (ε)
¹Lₐ ← ¹A (Primary)~240-260High
¹Lₑ ← ¹A (Secondary)~280-300Low to Medium

Fluorescence and Vibronic Emission Spectroscopy of Derivatives

While many simple phenylacetylenes are weakly fluorescent, the introduction of substituents can significantly alter their emission properties. The fluorescence spectrum of this compound and its derivatives would provide information on the energy of the first excited singlet state (S₁) and the influence of molecular structure on the emission process.

The emission spectrum is generally expected to be a mirror image of the long-wavelength absorption band (¹Lₑ band), showing distinct vibronic structure, especially in nonpolar solvents at low temperatures. The electron-donating methyl groups on the phenyl ring can increase the fluorescence quantum yield compared to unsubstituted phenylacetylene. Studies on other ethynyl-containing fluorescent dyes have shown that the nature and position of substituents play a crucial role in tuning the emission wavelength and intensity. nih.gov For example, the introduction of electron-donating groups often leads to a red-shift in the emission maximum.

Vibronic emission spectroscopy, which resolves the vibrational fine structure within the electronic emission band, can provide valuable information about the geometry of the molecule in its excited state. The vibronic emission spectrum of the structurally similar 2,4,5-trimethylbenzyl radical has been observed and analyzed, showing progressions in fundamental vibrational modes. s-a-s.org A similar analysis for this compound would reveal the vibrational modes that are coupled to the electronic transition, offering a deeper understanding of its excited-state dynamics.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state conformation and packing.

The molecular structure would confirm the planarity of the benzene ring and the linear geometry of the C-C≡C-H fragment. The bond lengths and angles would be expected to conform to standard values for sp-, sp²-, and sp³-hybridized carbon atoms. The presence of the three methyl groups and the ethynyl substituent would likely lead to some steric strain, which might cause minor distortions from ideal geometries, such as slight out-of-plane bending of the substituents.

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 2,4,5 Trimethylbenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules, such as optimized geometries, bond lengths, bond angles, and electronic energies.

A thorough search of the scientific literature did not yield any studies that specifically report DFT calculations on the ground state properties of 1-Ethynyl-2,4,5-trimethylbenzene. While DFT has been employed to study the properties of complexes synthesized from this compound, the foundational data for the isolated molecule itself is not present in the available literature.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Data Not Available)

PropertyCalculated Value
Total Energy (Hartree)Data not available in literature
Dipole Moment (Debye)Data not available in literature
C≡C Bond Length (Å)Data not available in literature
C-C≡C Bond Angle (°)Data not available in literature

This table is for illustrative purposes only. No published data is available.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate determinations of electronic structure.

No specific research articles or datasets were found that apply ab initio methods to determine the high-accuracy electronic structure of this compound. Such studies would be valuable for benchmarking DFT results and for obtaining precise electronic properties.

Prediction of Spectroscopic Parameters and Direct Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental spectra.

There are no available computational studies that predict the spectroscopic parameters of this compound. Consequently, no direct comparison between theoretical and experimental spectroscopic data has been published.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Data Not Available)

Spectroscopic DataPredicted ValueExperimental Value
13C NMR (C≡C) (ppm)Data not available in literatureData not available in literature
IR ν(C≡C) (cm-1)Data not available in literatureData not available in literature
UV-Vis λmax (nm)Data not available in literatureData not available in literature

This table is for illustrative purposes only. No published data is available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions in different environments (e.g., in solution or in the solid state).

No molecular dynamics simulation studies have been published for this compound. Such simulations could provide insights into the rotational dynamics of the ethynyl (B1212043) group, the flexibility of the methyl groups, and how the molecule interacts with solvents or other molecules.

Applications in Advanced Functional Materials Science

Polymerization and Oligomerization Strategies for Novel Architectures

The presence of the ethynyl (B1212043) group allows 1-Ethynyl-2,4,5-trimethylbenzene to participate in various polymerization and oligomerization reactions, leading to novel materials with tailored properties.

Hyperbranched polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of functional groups. While direct polymerization of this compound into a hyperbranched poly(silylenevinylene) is not extensively documented, the synthesis of analogous structures highlights its potential. A common method for creating such polymers is the hydrosilylation polymerization of ABn monomers, where 'A' is a Si-H group and 'B' is a terminal alkyne. acs.org

In a related synthesis, methyldiethynylsilane has been polymerized to form a hyperbranched poly(silylenevinylene) with pendant ethynyl groups. acs.org The reaction of sodium acetylide with methyldichlorosilane (B44661) was conducted in 1,2,4-trimethylbenzene (B165218), a solvent structurally similar to the monomer of interest, indicating the compatibility of the trimethylbenzene moiety in such polymerization systems. acs.org The resulting ethynyl-functionalized hyperbranched polymer was found to be a tacky, highly soluble, and air- and moisture-stable solid. acs.org

The properties of such ethynyl-functionalized hyperbranched polymers are summarized in the table below, suggesting the potential characteristics of a polymer derived from this compound.

PropertyValue/Observation
Physical State Clear, yellow sticky solid
Solubility Highly soluble in common organic solvents (diethyl ether, toluene (B28343), chloroform)
Molecular Weight (Absolute Average) 2720
Glass Transition Temperature (Tg) 14 °C
Cross-linking Exotherm Maximum 246 °C
Data based on a hyperbranched poly(silylenevinylene) synthesized from methyldiethynylsilane. acs.org

The terminal ethynyl groups on polymers derived from or incorporating this compound serve as reactive sites for cross-linking, a key process in the formation of thermosetting materials. Thermally induced cross-linking of ethynyl groups is a desirable method as it can proceed without the need for catalysts and does not generate byproducts. acs.org

For instance, hyperbranched polymers with pendant ethynyl groups undergo light- and heat-induced cross-linking reactions. acs.org Differential Scanning Calorimetry (DSC) of such polymers shows a strong exotherm, which is characteristic of the thermally induced cross-linking of the ethynyl groups. acs.org This process leads to the formation of a rigid, three-dimensional network structure, imparting high thermal stability to the material. The thermal stability of the cross-linked polymer has been demonstrated by thermogravimetric analysis (TGA) in both air and nitrogen atmospheres. acs.org While specific data for polymers of this compound is not available, the general principles suggest its utility in creating high-performance thermosets. The polymerization of diethynylarenes, such as p-diethynylbenzene, often results in dark, insoluble products upon heating, indicative of extensive cross-linking. nih.gov

The aromatic and ethynyl components of this compound make it a suitable monomer for the synthesis of π-conjugated polymers, which are central to the field of organic electronics. These materials exhibit interesting electronic and optical properties due to the delocalization of π-electrons along the polymer backbone.

The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of such polymers, allowing for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. nih.govnih.gov this compound can be readily coupled with various di- or polyhalogenated aromatic compounds to create a wide range of π-conjugated polymers. The properties of these polymers can be tuned by the choice of the comonomer.

For example, the polymerization of a related monomer, 1-ethynyl-4-phenoxybenzene, yields a polyacetylene derivative with a conjugated backbone. researchgate.net This polymer exhibits a characteristic UV-visible absorption maximum at 352 nm and a photoluminescence peak at 453 nm, corresponding to a photon energy of 2.74 eV. researchgate.net The optical band gap of this polymer was determined to be 3.02 eV. researchgate.net It is expected that polymers incorporating this compound would exhibit similar, yet distinct, optoelectronic properties influenced by the electron-donating methyl groups on the phenyl ring.

PropertyValue
UV-visible Absorption Maximum (λmax) 352 nm
Photoluminescence Maximum 453 nm
Photon Energy 2.74 eV
Optical Band Gap 3.02 eV
Data for poly(1-ethynyl-4-phenoxybenzene). researchgate.net

Supramolecular Chemistry and Self-Assembly Processes

Beyond covalent polymerization, this compound can be utilized in the construction of more complex, non-covalently bonded systems through supramolecular chemistry and self-assembly.

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com Their synthesis can be achieved through divergent or convergent approaches, often employing multifunctional building blocks. nih.govtcichemicals.com The terminal alkyne of this compound makes it a candidate for use as a building block in dendrimer synthesis, particularly in convergent strategies where dendritic wedges (dendrons) are first synthesized and then attached to a central core. mdpi.com

Functional groups on the periphery of dendrimers can be introduced using molecules like this compound. For instance, the alkyne group can participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the trimethylphenyl moiety to the surface of a dendrimer. This functionalization can influence the dendrimer's solubility, thermal stability, and host-guest properties. While specific dendrimers based on this compound are not detailed in the literature, the general synthetic methodologies for dendrimer construction are well-established. nih.govmdpi.cominstras.com

The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of nanoscience. beilstein-journals.org Molecules like this compound possess the potential for self-assembly driven by non-covalent interactions, primarily π-π stacking of the aromatic rings. nih.gov These interactions can lead to the formation of ordered nanostructures such as nanofibers, nanorods, or thin films.

Catalysis and Ligand Design in Advanced Organic Transformations

1-Ethynyl-2,4,5-trimethylbenzene as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the design of ligands is paramount to controlling the activity and selectivity of metal centers. This compound, with its terminal alkyne functionality and bulky aromatic substituent, presents an interesting scaffold for ligand development.

The synthesis of transition metal complexes incorporating this compound as a ligand provides precursors for novel catalytic applications. A notable example is the synthesis of a diphosphane-bridged heterobimetallic dimetallacyclopentenone complex of iron and platinum.

The reaction of [(OC)₃Fe(μ-dppm)(μ-CO)Pt(PPh₃)] with an excess of this compound in toluene (B28343) at 343 K leads to the formation of [(OC)₂Fe(μ-dppm)(μ-C(=O)C(2,4,5-C₆H₂Me₃)=CH)Pt(PPh₃)]. This complex is the result of a bimetallic activation of the alkyne and a metal-coordinated carbonyl ligand. The structure of this complex has been characterized by single-crystal X-ray diffraction, revealing a five-membered dimetallacyclopentenone ring where the C=C bond is π-coordinated to the iron center. The iron and platinum centers are connected by a short metal-metal bond of 2.5770 (5) Å.

Precursor ComplexReagentProduct ComplexKey Structural FeatureFe-Pt Bond Length (Å)
[(OC)₃Fe(μ-dppm)(μ-CO)Pt(PPh₃)]This compound[(OC)₂Fe(μ-dppm)(μ-C(=O)C(2,4,5-C₆H₂Me₃)=CH)Pt(PPh₃)]Dimetallacyclopentenone ring2.5770 (5)

The ethynyl (B1212043) group of this compound plays a crucial role in its coordination to transition metals, acting as both a σ-donor and a π-ligand. The terminal acetylenic proton can be removed to form a metal acetylide, where the sp-hybridized carbon atom acts as a strong σ-donor.

In the formation of the iron-platinum complex [(OC)₂Fe(μ-dppm)(μ-C(=O)C(2,4,5-C₆H₂Me₃)=CH)Pt(PPh₃)], the ethynyl moiety undergoes a carbon-carbon coupling reaction with a carbonyl ligand. The resulting bridging unit, μ₂-C(=O)C(2,4,5-C₆H₂Me₃)=CH, features a C=C double bond that is π-coordinated to the iron center. This demonstrates the versatility of the ethynyl group in forming complex organometallic structures.

Generally, in transition metal complexes, the C≡C triple bond of an alkyne ligand can donate electron density from its filled π-orbitals to the metal center (π-donation). The steric bulk provided by the 2,4,5-trimethylphenyl group can influence the stability and reactivity of the resulting metal complexes.

Catalytic Activity in Alkyne-Based Reactions, beyond Polymerization

This compound has been utilized as a substrate in several catalytic reactions that extend beyond simple polymerization. These reactions leverage the reactivity of the alkyne group to construct more complex molecular architectures.

One such example is the copper-catalyzed methyl sulfonylation of alkenes and alkynes. In this reaction, this compound can be converted into the corresponding vinyl methyl sulfone in good yield.

Furthermore, while not directly demonstrated with this compound, the development of cobalt-CNC catalyst systems for the 1,1-diboration of terminal alkynes has shown commendable reactivity with phenylacetylenes bearing multiple sterically demanding substituents. This suggests that this compound would likely be a suitable substrate for such transformations.

Reaction TypeCatalyst SystemSubstrateProduct Type
Methyl SulfonylationCopper-basedThis compoundVinyl methyl sulfone
1,1-DiborationCobalt-CNCSterically hindered terminal alkynes1,1-Diborylalkenes

Exploration of Heterogeneous Catalysis Applications and Surface Interactions

The application of this compound in heterogeneous catalysis is a developing area of research. The interaction of the ethynyl group with metal surfaces is of fundamental interest for designing novel heterogeneous catalysts. The aromatic ring system and the reactive alkyne functionality suggest potential for its use in surface modification or as a precursor for surface-bound catalysts.

While specific studies on the surface interactions of this compound are not widely reported, research on the adsorption of similar aromatic alkynes on metal surfaces indicates that the ethynyl group can undergo a variety of transformations, including dehydrogenation and coupling reactions, leading to the formation of new surface-bound species. The trimethyl-substituted phenyl ring would influence the adsorption geometry and the electronic interaction with the surface. Further research is needed to fully explore the potential of this compound in heterogeneous catalysis.

Future Research Directions and Emerging Paradigms in the Study of 1 Ethynyl 2,4,5 Trimethylbenzene

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The future synthesis of 1-Ethynyl-2,4,5-trimethylbenzene and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact. Research is focusing on developing catalytic systems that are not only efficient but also environmentally benign.

One promising area is the use of earth-abundant metal catalysts and greener solvents. For instance, copper-catalyzed reactions, such as the methyl sulfonylation of the alkyne using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a reagent source under an oxygen atmosphere, represent a move away from traditional, more hazardous reagents. rsc.org Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and atom-economical route to triazole-containing compounds from this compound, often under mild, aqueous conditions. mdpi.comnih.gov

Another key direction is the development of catalytic reductions that avoid harsh reagents or conditions. The use of tetrahydroxydiboron (B82485) with a palladium on carbon (Pd/C) catalyst facilitates the reduction of this compound to 1-ethyl-2,4,5-trimethylbenzene (B97103) without the need for external hydrogen gas, presenting a safer and more sustainable hydrogenation method. nih.gov

Future efforts will likely concentrate on:

Flow Chemistry: Transitioning from batch to continuous flow processes for the synthesis of hazardous intermediates like diazo compounds used in reactions with this compound can enhance safety and scalability. unimi.it

Solvent Minimization: Exploring solvent-free reaction conditions or the use of biodegradable solvents.

Catalyst Recovery and Reuse: Designing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Table 1: Examples of Sustainable Reactions Involving this compound

Reaction Type Catalyst / Reagents Product Type Sustainability Aspect Reference
Hydrogenation 5% Pd/C, B₂(OH)₄, 4-methylmorpholine 1-Ethyl-2,4,5-trimethylbenzene Avoids external H₂ gas nih.gov
Methyl Sulfonylation Copper, DMSO, O₂ (E)-1-(2-(2,4,5-trimethylphenyl)vinylsulfonyl)methane Use of DMSO as reagent and solvent rsc.org
Azide-Alkyne Cycloaddition Copper(I) Iodide, Triethylamine 4-(4-(2,4,5-trimethylphenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide High efficiency and atom economy ("Click Chemistry") mdpi.comnih.gov
Indole Synthesis Ru(TPP)(NAr)₂ 4,6-dinitro-3-(2,4,5-trimethyl)-phenyl-1H-indole Catalytic C-N bond formation, producing N₂ as a byproduct unimi.it

Exploration of Bio-Inspired Applications and Hybrid Systems

The unique electronic and structural properties of this compound make it a candidate for incorporation into bio-inspired and hybrid systems. A significant area of research involves mimicking biological processes with synthetic molecules.

Inspired by heme-containing enzymes, researchers have used metal porphyrin complexes as biomimetic catalysts. unimi.it The incorporation of this compound into such systems could lead to catalysts with tailored activities for specific organic transformations, such as C-H activation or oxidation, mimicking the function of enzymes like cytochrome P450. unimi.it

Furthermore, the compound is a key reactant in the formation of complex organometallic structures, such as diphosphane-bridged heterobimetallic dimetallacyclopentenone complexes containing iron and platinum. researchgate.netresearchgate.net These hybrid organic-inorganic systems merge the reactivity of transition metals with the structural framework of the organic ligand. Future research could explore these hybrid systems for:

Catalysis: The bimetallic core could exhibit cooperative effects, leading to novel catalytic activities not achievable with single-metal centers. dntb.gov.ua

Sensing: The organic framework could be functionalized to recognize specific analytes, with the metal centers providing a detectable spectroscopic or electrochemical signal.

Drug Delivery: Creating biocompatible hybrid molecules where the organic part targets specific cells or tissues.

Advancements in In-Situ Spectroscopic Monitoring for Reaction Optimization

To maximize the efficiency, yield, and selectivity of reactions involving this compound, a deeper understanding of reaction kinetics and mechanisms is essential. In-situ spectroscopic monitoring provides a powerful tool for achieving this by observing the reaction as it happens in real-time.

While specific literature on in-situ monitoring for this compound is nascent, the complex transformations it undergoes are ideal for such studies. For example, in the formation of heterobimetallic complexes, monitoring the disappearance of the characteristic alkyne vibrational band (~2100 cm⁻¹) and the appearance of new bands corresponding to the metallacycle via FT-IR spectroscopy could allow for precise determination of the reaction endpoint. unimi.itresearchgate.net This prevents the formation of byproducts from over-reaction and ensures complete conversion of starting materials.

Techniques applicable for future research include:

Process Analytical Technology (PAT): Integrating techniques like Raman and Near-Infrared (NIR) spectroscopy directly into the reaction vessel.

In-Situ NMR: Providing detailed structural information about intermediates and products as they form, which is invaluable for mechanistic studies of complex cascade reactions. nnl.gov.np

UV-Vis Spectroscopy: Monitoring the formation of conjugated systems and polymers, where the electronic properties change significantly throughout the reaction. amazonaws.com

Optimizing reactions such as polymerizations or the synthesis of complex organometallics through real-time monitoring will be crucial for translating these materials from laboratory curiosities to viable technological products.

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery

The traditional process of materials discovery is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling accelerated discovery and optimization of new materials derived from this compound.

Computational methods like Density Functional Theory (DFT) are already being used to predict the structural and electronic properties of molecules and polymers derived from this compound. amazonaws.comresearchgate.net These computational studies generate vast amounts of data that can be used to train ML models.

Future research directions include:

Predictive Modeling: Using ML algorithms to predict the properties (e.g., band gap, solubility, catalytic activity) of novel, yet-to-be-synthesized derivatives of this compound. This allows researchers to focus their synthetic efforts on the most promising candidates.

Inverse Design: Developing AI models that, given a desired set of properties, can propose the optimal molecular structure based on the this compound scaffold.

Reaction Outcome Prediction: Training models to predict the yield and outcome of complex reactions under various conditions (catalyst, solvent, temperature), thereby reducing the number of experiments needed for optimization. researchgate.net

By combining computational chemistry with AI, the design-synthesis-test cycle can be significantly shortened, paving the way for the rapid development of new functional materials for electronics, catalysis, and more.

Potential Contributions to Quantum Technologies and Advanced Nanoscience

The rigid, rod-like structure imparted by the ethynyl (B1212043) group makes this compound an excellent candidate for building blocks in nanoscience and quantum technologies. Its ability to form π-conjugated systems and intricate organometallic complexes is central to this potential.

Research into π-conjugated oligomers and polymers containing platinum and bis(ethynylbenzene) units has demonstrated the potential to create materials with tailored optical and electronic properties. amazonaws.com The this compound unit can act as an end-capper or a repeating unit in such polymers, which could function as "molecular wires" in nanoelectronic circuits.

The formation of heterobimetallic complexes with elements like iron, ruthenium, and platinum opens up possibilities in molecular magnetism and spintronics. researchgate.netresearchgate.net The precise arrangement of different metal atoms within a single molecule could lead to:

Single-Molecule Magnets (SMMs): Molecules that can be individually magnetized, representing the ultimate limit of magnetic data storage.

Molecular Switches: Where the electronic or magnetic state of the molecule can be toggled by an external stimulus like light or an electric field.

Quantum Dots and Nanoparticles: Using these organometallic complexes as precursors for novel nanomaterials with unique quantum properties.

The ability to perform carbon-carbon coupling reactions to create well-defined bimetallic structures is a critical step toward the bottom-up construction of functional nanoscale devices. researchgate.netresearchgate.net Future work will focus on synthesizing more complex architectures and studying their quantum-mechanical behavior at the single-molecule level.

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1-Ethynyl-2,4,5-trimethylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.